LPAR1 Inhibitory Potency: 2.7-Fold Advantage Over 6-Isopropyl Analogue in a Direct Head-to-Head Comparison
In the LPAR1 inhibitor series disclosed in US Patent 11,365,185, the final compound incorporating 6-(2-fluoropropan-2-yl)pyrazin-2-amine as the eastern amine fragment (Example 4B, BDBM557822) achieved an LPAR1 IC50 of 16.7 nM. Under the identical human LPAR1 U937 cell-based assay, the direct 6-isopropyl analogue (Example 14B, BDBM557832) exhibited an IC50 of 45.8 nM, representing a 2.74-fold potency advantage for the 2-fluoropropan-2-yl containing compound [1][2]. Both compounds share an otherwise identical molecular scaffold, isolating the contribution of the pyrazine 6-substituent.
| Evidence Dimension | LPAR1 receptor inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.7 nM (US11365185 Example 4B, BDBM557822) |
| Comparator Or Baseline | 6-Isopropyl analogue: IC50 = 45.8 nM (US11365185 Example 14B, BDBM557832) |
| Quantified Difference | ~2.74-fold greater potency for the 2-fluoropropan-2-yl compound |
| Conditions | Human LPAR1 receptor; cDNA cloned into pDNA3 expression plasmid, transfected in U937 cells; identical assay protocol for both compounds |
Why This Matters
Procurement of the fluorinated building block directly enables synthesis of a lead compound with nearly 3-fold higher target potency than its non-fluorinated isopropyl counterpart, reducing the concentration required for pharmacological effect.
- [1] BindingDB. BDBM557822 – US11365185 Example 4B: LPAR1 IC50 = 16.7 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=557822 (accessed 2026-05-12). View Source
- [2] BindingDB. BDBM557832 – US11365185 Example 14B: LPAR1 IC50 = 45.8 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=557832 (accessed 2026-05-12). View Source
